Razaxaban Hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de razaxaban est un inhibiteur direct du facteur Xa qui a été étudié pour son utilisation potentielle dans la prévention et le traitement des maladies thromboemboliques. Il a été initialement développé par Bristol Myers Squibb Co. et est connu pour ses propriétés anticoagulantes, ce qui en fait un candidat pour la prévention des caillots sanguins dans diverses affections médicales .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La préparation du chlorhydrate de razaxaban implique plusieurs étapes clés :

Formation d'un Intermédiaire Clé : La synthèse commence par la formation d'un intermédiaire clé, la 4-(4-aminophényl)-3-morpholinone, par une réaction de fermeture de cycle de 2-(2-haloéthoxy)acétamides avec le N-(4-aminophényl).

Série de Réactions : Cet intermédiaire subit une série de réactions, notamment l'ouverture de l'époxyde, la substitution et la cyclisation, pour former la 4-{4-[1,3-oxazolidin-2-one-5-(aminométhyl)]phényl}morpholin-3-one.

Réaction de Substitution Finale : La dernière étape implique une réaction de substitution avec le 2-chloroformyl-5-chlorothiophène pour produire le razaxaban.

Méthodes de Production Industrielle : La production industrielle du chlorhydrate de razaxaban est conçue pour être efficace et respectueuse de l'environnement. Le processus évite l'utilisation de métaux coûteux comme le palladium et minimise la pollution, ce qui le rend adapté à la production à grande échelle .

Analyse Des Réactions Chimiques

Types de Réactions : Le chlorhydrate de razaxaban subit principalement des réactions de substitution lors de sa synthèse. Il est également impliqué dans des réactions qui inhibent l'activité du facteur Xa, ce qui est crucial pour ses propriétés anticoagulantes .

Réactifs et Conditions Courants :

Ouverture de l'Époxyde : Cette réaction nécessite des conditions spécifiques pour garantir la formation correcte des intermédiaires.

Réactions de Substitution : Ces réactions impliquent souvent des composés halogénés et nécessitent un contrôle précis de la température et du pH.

Principaux Produits Formés : Le principal produit formé à partir de ces réactions est le chlorhydrate de razaxaban lui-même, qui se caractérise par son activité anticoagulante puissante .

4. Applications de la Recherche Scientifique

5. Mécanisme d'Action

Le chlorhydrate de razaxaban exerce ses effets en inhibant sélectivement le facteur Xa, une enzyme essentielle pour la conversion de la prothrombine en thrombine dans la cascade de coagulation sanguine. En inhibant le facteur Xa, le chlorhydrate de razaxaban empêche la formation de thrombine et, par conséquent, la formation de caillots sanguins. Ce mécanisme en fait un anticoagulant efficace .

Applications De Recherche Scientifique

Mécanisme D'action

Razaxaban hydrochloride is part of a class of direct factor Xa inhibitors, which includes other compounds such as:

- Rivaroxaban

- Apixaban

- Edoxaban

- Betrixaban

Uniqueness: this compound is unique in its specific chemical structure and its combination of high potency and selectivity for factor Xa. It has been shown to be effective in combination with other anticoagulants, such as aspirin and clopidogrel, without significantly increasing bleeding risk .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de razaxaban fait partie d'une classe d'inhibiteurs directs du facteur Xa, qui comprend d'autres composés tels que :

- Rivaroxaban

- Apixaban

- Edoxaban

- Betrixaban

Unicité : Le chlorhydrate de razaxaban est unique en raison de sa structure chimique spécifique et de sa combinaison de haute puissance et de sélectivité pour le facteur Xa. Il s'est avéré efficace en association avec d'autres anticoagulants, tels que l'aspirine et le clopidogrel, sans augmenter de manière significative le risque de saignement .

Composés Similaires :

- Rivaroxaban : Un autre inhibiteur direct du facteur Xa utilisé pour des indications similaires.

- Apixaban : Connu pour sa haute sélectivité et sa biodisponibilité orale.

- Edoxaban : Utilisé pour la prévention de l'accident vasculaire cérébral et de l'embolie systémique.

- Betrixaban : Principalement utilisé pour la prévention de la thromboembolie veineuse .

Les propriétés uniques du chlorhydrate de razaxaban et son potentiel pour une thérapie combinée en font un composé précieux dans le domaine de la thérapie anticoagulante.

Activité Biologique

Razaxaban hydrochloride is a potent direct inhibitor of coagulation factor Xa, which plays a critical role in the coagulation cascade. Its biological activity has been extensively studied, particularly in the context of its anticoagulant properties. This article explores the mechanisms of action, pharmacodynamics, and clinical implications of this compound, supported by data tables and case studies.

Razaxaban functions by selectively inhibiting factor Xa, thereby preventing the conversion of prothrombin to thrombin. This inhibition results in decreased thrombin generation and subsequent reduction in clot formation. The compound's structure, featuring a 1,2-benzisoxazole moiety, contributes to its high selectivity and potency against factor Xa .

In Vitro Studies

In vitro studies have demonstrated that Razaxaban effectively inhibits thrombin generation in human plasma. The half maximal inhibitory concentration (IC50) for thrombin generation was found to be approximately 50 nM, indicating strong anticoagulant activity . Additionally, Razaxaban has shown minimal effects on platelet aggregation at concentrations up to 10 µM, suggesting a favorable bleeding profile compared to traditional anticoagulants .

In Vivo Studies

In animal models, Razaxaban exhibited dose-dependent antithrombotic effects. For instance, in a rabbit model of carotid artery thrombosis, Razaxaban at a dose of 3 mg/kg/h significantly increased blood flow and reduced thrombus formation without enhancing bleeding times . The drug's efficacy was further validated through various thrombosis models, demonstrating its potential for clinical application in preventing thromboembolic events.

Clinical Implications

Razaxaban has been investigated for its safety and efficacy in various clinical settings. It has shown promise as an alternative to traditional anticoagulants like warfarin due to its predictable pharmacokinetics and lack of need for routine monitoring.

Case Studies

- Combination Therapy : A study evaluating the combination of Razaxaban with aspirin and clopidogrel indicated that this regimen could enhance antithrombotic effects without significantly increasing bleeding risks. The combination therapy showed improved blood flow metrics compared to dual therapy with aspirin and clopidogrel alone .

- Thrombus Formation : Research involving the perfusion of human blood over tissue factor-coated surfaces demonstrated that Razaxaban significantly reduced thrombus and fibrin formation under arterial flow conditions. This suggests that Razaxaban may be effective in managing acute thrombotic events .

Data Summary

The following table summarizes key pharmacodynamic parameters and findings from studies involving this compound:

Propriétés

IUPAC Name |

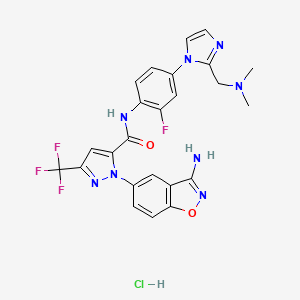

2-(3-amino-1,2-benzoxazol-5-yl)-N-[4-[2-[(dimethylamino)methyl]imidazol-1-yl]-2-fluorophenyl]-5-(trifluoromethyl)pyrazole-3-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20F4N8O2.ClH/c1-34(2)12-21-30-7-8-35(21)13-3-5-17(16(25)10-13)31-23(37)18-11-20(24(26,27)28)32-36(18)14-4-6-19-15(9-14)22(29)33-38-19;/h3-11H,12H2,1-2H3,(H2,29,33)(H,31,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CASCTHHMARGRLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=NC=CN1C2=CC(=C(C=C2)NC(=O)C3=CC(=NN3C4=CC5=C(C=C4)ON=C5N)C(F)(F)F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClF4N8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10193598 | |

| Record name | Razaxaban Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405940-76-3 | |

| Record name | Razaxaban Hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405940763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Razaxaban Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10193598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RAZAXABAN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7CLJ1MEZ8V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.